molecular formula C26H36N4O3S B2516111 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899749-55-4

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2516111
CAS No.: 899749-55-4
M. Wt: 484.66
InChI Key: KVUIRDOMQOUGKH-UHFFFAOYSA-N
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Description

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a morpholine ring, and a sulfanyl-acetamide linkage, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring or the phenyl group .

Mechanism of Action

The mechanism of action of 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The morpholine ring and sulfanyl-acetamide linkage could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of a quinazolinone core, a morpholine ring, and a sulfanyl-acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O3S/c1-19(2)20-8-10-21(11-9-20)27-24(31)18-34-25-22-6-3-4-7-23(22)30(26(32)28-25)13-5-12-29-14-16-33-17-15-29/h8-11,19H,3-7,12-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIRDOMQOUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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